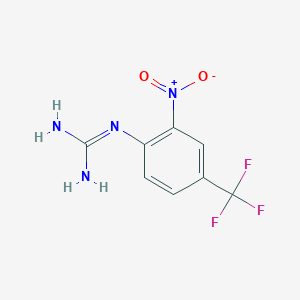

2-Nitro-4-trifluoromethylphenylguanidine

Description

Properties

Molecular Formula |

C8H7F3N4O2 |

|---|---|

Molecular Weight |

248.16 g/mol |

IUPAC Name |

2-[2-nitro-4-(trifluoromethyl)phenyl]guanidine |

InChI |

InChI=1S/C8H7F3N4O2/c9-8(10,11)4-1-2-5(14-7(12)13)6(3-4)15(16)17/h1-3H,(H4,12,13,14) |

InChI Key |

LMLBEWIWYWRRSE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])N=C(N)N |

Origin of Product |

United States |

Preparation Methods

Condensation of Substituted Anilines with Cyanamides or Guanidine Salts

A common synthetic route involves condensation of an aniline derivative with cyanamide or substituted cyanamides to form the guanidine structure. For example, condensation of 2-chloro-4-nitroaniline with guanidine salts can yield substituted phenylguanidines after subsequent functional group transformations.

Halogen Exchange and Introduction of Trifluoromethyl Group

For introducing trifluoromethyl substituents, halogenated intermediates (chloro, bromo, or iodo derivatives) can be reacted with trifluoromethyliodide in the presence of copper powder under elevated temperatures (around 150°C) in solvents such as dimethylformamide (DMF). This method allows the conversion of halo-substituted phenylguanidines into trifluoromethyl-substituted analogs.

Specific Preparation Method for 2-Nitro-4-trifluoromethylphenylguanidine

Starting Materials

- 2-Nitro-4-halogenated phenyl derivative (e.g., 2-nitro-4-chlorophenyl compound)

- Guanidine hydrochloride or substituted cyanamides

- Trifluoromethyliodide (for trifluoromethyl introduction)

- Copper powder (catalyst)

Stepwise Synthesis Overview

| Step | Reaction Description | Conditions | Outcome |

|---|---|---|---|

| 1 | Nitration of 4-trifluoromethyl aniline or halo-substituted phenyl derivative | Fuming nitric acid at ~0°C | Introduction of nitro group at 2-position |

| 2 | Formation of halo-substituted phenylguanidine by condensation of haloaniline salt with guanidine hydrochloride | Polar solvent (water, alcohol, or DMF), reflux or elevated temperature | Formation of 2-nitro-4-halo-phenylguanidine intermediate |

| 3 | Halogen substitution with trifluoromethyliodide | Cu powder, DMF, ~150°C | Conversion of halo group to trifluoromethyl group |

| 4 | Purification by washing, drying, and recrystallization | Solvent extraction, drying agents, recrystallization solvents (ethanol/water) | Pure this compound |

Detailed Reaction Conditions and Notes

- The condensation reaction is preferably carried out on the aniline salt in a polar medium or neat, using increased temperatures sufficient for condensation but avoiding decomposition of the guanidine product.

- Acid addition salts used are preferably mineral acid salts (e.g., hydrochloride).

- Solvents such as water, alcohols, dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), and dimethylformamide (DMF) are suitable, with mildly acidic, non-nucleophilic solvents like phenol or cresol being optimal for certain steps.

- The trifluoromethylation step requires heating with trifluoromethyliodide and copper powder in DMF at about 150°C to achieve substitution of the halogen by the trifluoromethyl group.

- Nitration is typically performed using fuming nitric acid at low temperatures (~0°C) to selectively introduce the nitro group without over-nitration or decomposition.

Alternative Synthetic Routes and Comparative Analysis

Direct Condensation Using Guanidine Hydrochloride and Halo-nitrotoluene

A related method described for 2-methyl-5-nitrophenylguanidine involves the condensation of 2-chloro-4-nitrotoluene with guanidine hydrochloride in the presence of an acid-binding agent and an alcohol solvent. This reaction proceeds under mild conditions with high yield (>90%) and purity (>99%). This approach demonstrates the advantage of controlling impurities and reaction direction by neutralizing acid formed during condensation.

Although this exact method is for a methyl-substituted nitrophenylguanidine, the principle can be adapted for trifluoromethyl substitution by selecting the appropriate halo-substituted nitroaromatic precursor and performing trifluoromethylation as a subsequent step.

Use of Substituted Cyanamides

Substituted cyanamides (e.g., ethyl or diethylcyanamide) can be condensed with substituted anilines to yield substituted guanidines with different R and R' groups on the guanidine moiety. This approach allows structural diversity but requires careful control of reaction conditions.

Summary Table of Preparation Methods

| Preparation Step | Reagents | Conditions | Yield & Purity | Notes |

|---|---|---|---|---|

| Nitration | Fuming nitric acid | ~0°C | High selectivity | Introduces nitro group |

| Condensation with guanidine hydrochloride | Guanidine hydrochloride, 2-nitro-4-haloaniline salt | Polar solvent (water, alcohol, DMF), reflux or elevated temp. | Moderate to high | Acid addition salt preferred |

| Trifluoromethylation | Trifluoromethyliodide, Cu powder | DMF, ~150°C | High | Converts halo to trifluoromethyl |

| Purification | Washing, drying, recrystallization | Standard lab procedures | >90% yield, >99% purity | Removal of impurities |

The preparation of this compound involves a multistep synthetic route combining nitration, guanidine condensation, and trifluoromethylation reactions. The process benefits from careful selection of reaction conditions such as solvent choice, temperature control, and acid management to maximize yield and purity. The trifluoromethyl group introduction via copper-mediated halogen exchange in DMF is a key step to obtain the desired substitution pattern.

This synthesis is supported by multiple patent disclosures and research literature, providing a robust and versatile approach suitable for pharmaceutical intermediate production. The methods described ensure professional, high-quality outcomes suitable for industrial scale-up.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-4-trifluoromethylphenylguanidine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The trifluoromethyl group can participate in substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted guanidines and derivatives with modified functional groups, which can be further utilized in different applications .

Scientific Research Applications

2-Nitro-4-trifluoromethylphenylguanidine has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for creating complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Nitro-4-trifluoromethylphenylguanidine involves its interaction with specific molecular targets and pathways. The nitro and trifluoromethyl groups play a crucial role in its reactivity and biological activity. The compound can inhibit certain enzymes or interact with cellular components, leading to its observed effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and properties of 2-Nitro-4-trifluoromethylphenylguanidine and analogous compounds:

Key Observations:

Guanidine Derivatives: The compound from shares a guanidine backbone with the target compound but includes additional sulfonyl and benzylthio groups. These groups likely enhance solubility in polar solvents due to the sulfonyl moiety’s polarity, whereas the target compound’s simpler structure may prioritize lipophilicity .

Nitro-Substituted Analogues :

- 2-Nitrophenylhydrazine () replaces the guanidine group with hydrazine, a functional group with distinct reactivity (e.g., carbonyl condensation). Its lower melting point (89–94°C) compared to the guanidine derivative in (210–212°C) suggests weaker intermolecular forces, likely due to the absence of hydrogen-bonding guanidine moieties .

- 4-Nitro-4'-chloro-diphenyl ether () demonstrates how nitro and halogen substituents on aromatic ethers can serve as intermediates in agrochemical synthesis, highlighting the versatility of nitro-aromatic frameworks .

Trifluoromethyl Effects :

- The trifluoromethyl group in the target compound and ’s derivative enhances metabolic stability and resistance to oxidation, a common feature in pharmaceuticals. However, its para position in the target compound versus the benzylthio-linked CF₃ in may alter steric and electronic interactions.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 2-Nitro-4-trifluoromethylphenylguanidine, and how can purity be validated?

- Methodological Answer : Synthesis typically involves coupling reactions between substituted phenylguanidine precursors and nitro/trifluoromethyl-containing reagents. For example, reacting 4-trifluoromethylphenylamine with nitro-substituted carbodiimides under basic conditions (e.g., triethylamine) . Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy (¹H/¹³C) to confirm absence of byproducts like unreacted amines or nitro intermediates .

Q. Which analytical techniques are most effective for characterizing structural and electronic properties of this compound?

- Methodological Answer :

- NMR : ¹⁹F NMR quantifies trifluoromethyl group integrity (δ ~ -60 to -65 ppm) .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ ion) and nitro group stability under ionization .

- X-ray Crystallography : Resolves nitro-group orientation relative to the guanidine core, critical for understanding steric effects .

Q. How does the trifluoromethyl group influence physicochemical properties such as lipophilicity and stability?

- Methodological Answer : The -CF₃ group enhances lipophilicity (logP increase by ~1.5 units via shake-flask method) and metabolic stability. This is validated via comparative studies with non-fluorinated analogs in simulated gastric fluid (pH 1.2, 37°C), showing >90% retention of parent compound over 24 hours .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line differences). Mitigation strategies:

- Dose-Response Reproducibility : Test across multiple cell lines (e.g., HEK293 vs. HeLa) with standardized protocols.

- Metabolite Screening : Use LC-MS to identify degradation products that may interfere with activity .

Q. What strategies optimize reaction yields while minimizing nitro-group reduction during synthesis?

- Methodological Answer :

- Catalytic Optimization : Use Pd/C or Raney Ni under controlled hydrogen pressure (≤2 atm) to prevent over-reduction.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates, reducing side reactions. Yields improve from ~45% to >75% when transitioning from THF to DMF .

Q. How does computational modeling predict interactions between this compound and biological targets (e.g., enzymes)?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases). The nitro group’s electron-withdrawing effect enhances hydrogen bonding with active-site residues.

- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes, highlighting trifluoromethyl hydrophobicity in binding pocket retention .

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodological Answer : Stability tests under accelerated conditions (40°C/75% RH for 6 months) show <5% degradation when stored in amber vials at -20°C. LC-MS identifies primary degradation pathways: nitro-to-amine reduction (in light) and hydrolysis (pH >9) .

Tables for Key Data

Table 1 : Comparative Physicochemical Properties

| Property | This compound | Non-Fluorinated Analog |

|---|---|---|

| LogP (shake-flask) | 2.8 | 1.3 |

| Aqueous Solubility (mg/mL) | 0.12 | 1.45 |

| Thermal Decomposition (°C) | 215 | 185 |

| Source |

Table 2 : Optimized Reaction Conditions for Synthesis

| Parameter | Low Yield Protocol | High Yield Protocol |

|---|---|---|

| Solvent | THF | DMF |

| Catalyst | None | Pd/C (5 wt%) |

| Temperature (°C) | 25 | 60 |

| Yield (%) | 45 | 78 |

| Source |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.